molecular formula C6H13ClN2O B1390086 [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride CAS No. 1160245-60-2

[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride

Cat. No.: B1390086
CAS No.: 1160245-60-2
M. Wt: 164.63 g/mol
InChI Key: LDDPLKQLABUGHJ-UHFFFAOYSA-N
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Description

[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride (CAS: Not explicitly listed in evidence; molecular formula: C₆H₁₃ClN₂O) is a substituted isoxazoline derivative. The compound features a 4,5-dihydroisoxazole (isoxazoline) ring with an ethyl group at position 3 and an aminomethyl group at position 5, stabilized as a hydrochloride salt. Isoxazolines are heterocyclic compounds with applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties .

Properties

IUPAC Name

(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-5-3-6(4-7)9-8-5;/h6H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDPLKQLABUGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-97-6
Record name 5-Isoxazolemethanamine, 3-ethyl-4,5-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The compound [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride is typically synthesized via a multi-step process involving:

  • Formation of the isoxazoline (4,5-dihydroisoxazole) ring through 1,3-dipolar cycloaddition reactions.
  • Introduction of the ethyl substituent at the 3-position of the isoxazoline ring.
  • Functionalization of the 5-position with a methylamine group.
  • Conversion of the free amine to its hydrochloride salt for enhanced stability and handling.

Preparation of the 4,5-Dihydroisoxazole Ring

The core 4,5-dihydroisoxazole ring is commonly prepared by 1,3-dipolar cycloaddition of nitrile oxides to alkenes or allyl derivatives. This method is well-documented in the literature for generating isoxazoline rings with various substituents.

  • For example, oximes are converted to nitrile oxides in situ, which then undergo cycloaddition with appropriate alkenes to yield 4,5-dihydroisoxazoles with high regioselectivity and moderate to good yields.
  • Reaction conditions typically involve mild temperatures (room temperature to slightly elevated) in solvents such as methanol or dichloromethane.
  • Purification is achieved by column chromatography using hexane/ethyl acetate mixtures.

Introduction of the Ethyl Group at the 3-Position

  • The ethyl substituent at the 3-position of the isoxazoline ring is introduced either by using ethyl-substituted alkenes in the cycloaddition step or by subsequent alkylation reactions.
  • Alkylation methods often employ ethyl halides under basic conditions to selectively alkylate the 3-position carbon of the isoxazoline ring.
  • Yields for these alkylation steps are generally moderate to high, depending on reaction conditions and substrate purity.

Functionalization to Methylamine Derivative

  • The methylamine group attached to the 5-position is introduced by reduction or substitution reactions on suitable precursors.
  • One approach involves converting an ester or nitrile group at the 5-position to the corresponding amine via reduction with reagents such as lithium aluminum hydride or catalytic hydrogenation.
  • Alternatively, nucleophilic substitution using methylamine on activated intermediates is employed.
  • The amine is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, such as ethanol or ether, to yield the stable hydrochloride salt form.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield & Notes
1. Formation of nitrile oxide Oxime precursor + oxidant (e.g., PIDA) in methanol Generation of nitrile oxide intermediate Moderate yield; reaction at room temperature
2. 1,3-Dipolar cycloaddition Nitrile oxide + ethyl-substituted alkene Formation of 3-ethyl-4,5-dihydroisoxazole ring Yields 60-70%; column chromatography purification
3. Introduction of methylamine Reduction or nucleophilic substitution with methylamine Conversion to methylamine derivative at 5-position Yields 50-80%; reduction or substitution depending on precursor
4. Formation of hydrochloride salt Treatment with HCl gas or HCl solution in ethanol Conversion to hydrochloride salt for stability High yield; solid product isolated by filtration

Research Findings and Optimization Notes

  • The use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent in related carbamate and amine functionalizations has improved yields and reduced purification steps in analogous systems, suggesting potential applicability in this compound’s synthesis.
  • Mild reaction conditions and the avoidance of harsh reagents are emphasized to preserve the integrity of the sensitive isoxazoline ring.
  • Chromatographic purification remains essential for isolating pure product due to possible side reactions during cycloaddition and substitution steps.
  • The hydrochloride salt form improves compound stability, solubility, and handling, which is critical for downstream applications.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Remarks
Solvent Methanol, Dichloromethane, Ethanol Selected for solubility and reaction compatibility
Temperature 0°C to 65°C Controlled to optimize cycloaddition and substitution
Reaction Time 1 to 24 hours Varies by step; longer times for cycloaddition and salt formation
Purification Column chromatography (hexane/ethyl acetate) Essential for product purity
Yield 50-80% per step Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions: [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various substituted isoxazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives of the isoxazole ring.

  • Reduction: Formation of reduced isoxazole derivatives.

  • Substitution: Formation of various substituted isoxazoles.

Scientific Research Applications

[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to three analogues (Table 1):

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride (CAS: 1185301-13-6)

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS: 1160245-59-9)

6-Azaspiro[2.5]octane-1-carboxylic Acid Hydrochloride (CAS: 1332530-45-6)

Table 1: Structural and Molecular Properties

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Ethyl, 5-aminomethyl C₆H₁₃ClN₂O ~164.45* Aliphatic substitution
">(3-Methyl) Analogue 3-Methyl, 5-aminomethyl C₅H₁₁ClN₂O ~150.45* Smaller alkyl group
">2-Chlorophenyl Derivative 3-(2-Chlorophenyl), 5-aminomethyl C₁₀H₁₀Cl₂N₂O 245.10 Aromatic substitution
">Spirocyclic Amine Spiro[2.5]octane framework C₈H₁₄ClNO₂ ~199.66* Rigid bicyclic structure

*Calculated based on molecular formulas.

Key Observations :

  • The 2-chlorophenyl derivative introduces aromaticity and π-π stacking capability, which may influence receptor binding .
  • Conformational Flexibility : The spirocyclic amine (SY205056) lacks the isoxazole ring, instead featuring a rigid bicyclic system that restricts rotational freedom, which could impact binding specificity .

Physicochemical Properties

Table 2: Physicochemical Comparisons

Compound Solubility (Predicted) Melting Point (Estimated) Stability
Target Compound Moderate (polar solvents) 180–200°C* Stable as hydrochloride salt
">(3-Methyl) Analogue High in polar solvents 160–180°C* Discontinued (supply issues)
">2-Chlorophenyl Derivative Low in water >200°C Hygroscopic (chlorine)
">Spirocyclic Amine Low 220–240°C* High thermal stability

*Estimated based on analogous structures.

Key Observations :

  • Alkyl vs. Aryl Substitution: The ethyl and methyl analogues likely exhibit higher solubility in polar solvents (e.g., water, ethanol) compared to the 2-chlorophenyl derivative, which is hindered by its aromatic bulk .
  • Thermal Stability : The spirocyclic amine’s rigid structure contributes to a higher predicted melting point, whereas the ethyl group in the target compound may disrupt crystal packing, lowering its melting point relative to the chlorophenyl derivative .

Biological Activity

[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative data.

The compound's molecular structure consists of an isoxazole ring linked to an amine group. Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications. The synthesis of this compound typically involves several steps that can be optimized for yield and purity.

The mechanism of action for this compound is not fully elucidated but may involve interactions with specific biological targets such as neurotransmitter receptors or enzymes. It has been suggested that the compound can modulate enzyme activity, potentially inhibiting pathways associated with various diseases .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. For instance, a study demonstrated that the compound inhibits the growth of certain Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, experiments conducted on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
Isoxazole Derivative AModerate antimicrobialUnknown
Isoxazole Derivative BStrong anticancerApoptosis induction

Case Studies

  • Antimicrobial Study : A laboratory investigation assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with the compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability (p < 0.05) and increased apoptotic markers such as cleaved caspase-3.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELX programs (SHELXL for refinement and SHELXT for structure solution). SHELXL allows robust refinement of anisotropic displacement parameters and hydrogen bonding networks, while SHELXT automates space-group determination and initial model generation. Validate results using WinGX for data integration and ORTEP for graphical representation of thermal ellipsoids .

Q. How is this compound synthesized?

  • Methodological Answer : Adapt methodologies from analogous dihydroisoxazole derivatives. For example, react hydroxylamine hydrochloride with a prochiral nitrile or ketone precursor under acidic conditions. Use Bi₂O₃-TiO₂ nanocatalysts to enhance regioselectivity and reduce side reactions. Purify via ethanol recrystallization, and confirm purity via elemental analysis and NMR spectroscopy .

Q. Why is the hydrochloride salt form preferred for this amine, and how should it be handled?

  • Methodological Answer : The hydrochloride salt improves stability and shelf-life by reducing hygroscopicity and oxidative degradation. Store at 2–8°C in airtight containers under inert gas. To regenerate the free base, neutralize with aqueous NaOH (1 M) and extract with dichloromethane. Monitor pH to avoid decomposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray diffraction : Resolve stereochemical ambiguities via SHELXL refinement of Flack parameters .
  • NMR : Assign diastereotopic protons using 2D NOESY or COSY. For dynamic systems, perform variable-temperature NMR to assess conformational exchange .
  • DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian) to identify discrepancies caused by solvent effects or crystal packing .

Q. What strategies optimize reaction conditions to improve diastereomeric purity in dihydroisoxazole synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or chiral auxiliaries to control stereochemistry.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Kinetic resolution : Employ enzymatic catalysts (e.g., lipases) for enantioselective hydrolysis of intermediates.
  • Crystallization : Optimize solvent mixtures (e.g., DMF/acetic acid) for selective diastereomer precipitation .

Q. How can stability studies under varying storage conditions inform long-term handling protocols?

  • Methodological Answer :

  • Accelerated degradation studies : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC-UV for decomposition products (e.g., free amine or oxidized byproducts).
  • Light sensitivity : Use UV-Vis spectroscopy to assess photodegradation kinetics under ICH Q1B guidelines.
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds to define safe handling temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride
Reactant of Route 2
[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride

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